molecular formula C22H20N4O6 B4374695 N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374695
M. Wt: 436.4 g/mol
InChI Key: HCYWGSFPYPBFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes two benzodioxin rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. The initial step often includes the formation of the benzodioxin rings through a cyclization reaction. This is followed by the introduction of the pyrazole core via a condensation reaction with appropriate reagents. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Additionally, the use of catalysts and solvents can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its chemical and physical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of benzodioxin rings and pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c27-21(23-14-1-3-17-19(11-14)31-9-7-29-17)13-26-6-5-16(25-26)22(28)24-15-2-4-18-20(12-15)32-10-8-30-18/h1-6,11-12H,7-10,13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYWGSFPYPBFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC(=N3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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